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molecular formula C11H12N2O2 B1584932 1H-Imidazole-4,5-dimethanol, 2-phenyl- CAS No. 61698-32-6

1H-Imidazole-4,5-dimethanol, 2-phenyl-

Cat. No. B1584932
M. Wt: 204.22 g/mol
InChI Key: UUQQGGWZVKUCBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04122277

Procedure details

Twenty nine grams (0.2 mole) of 2-phenylimidazole, 19 g (0.6 mole) of paraformaldehyde, 5.6 g (0.1 mole) of potassium hydroxide and 50 ml of ethanol were heated under reflux for 1.5 hours with stirring, cooled, and post-treated in the same way as in Example 1, to afford somewhat pale brown 2-phenyl-4,5-dihydroxymethyl imidazole as a final product in an amount of 37.8 g (yield 92%).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[NH:8][CH:9]=[CH:10][N:11]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12]=[O:13].[OH-].[K+].[CH2:16]([OH:18])C>>[C:1]1([C:7]2[NH:11][C:10]([CH2:16][OH:18])=[C:9]([CH2:12][OH:13])[N:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1NC=CN1
Name
Quantity
19 g
Type
reactant
Smiles
C=O
Name
Quantity
5.6 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
post-treated in the same way as in Example 1

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC(=C(N1)CO)CO
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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